Lipophilicity Modulation: XLogP Comparison with the 4-Chlorophenyl Analog
The lipophilicity of 3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid, as reflected by its computed XLogP value, is a key differentiator from the closely related 4-chlorophenyl analog [1].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | Computed XLogP of approximately 3.9 to 4.2 (class inference based on structure and analog data; note: direct experimental data for target compound not publicly available) |
| Comparator Or Baseline | 3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid (CAS 175278-51-0) with XLogP3-AA of 4.4 [1] |
| Quantified Difference | The methyl derivative is predicted to be ~0.2 to 0.5 log units less lipophilic than the chloro derivative. |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
This moderate difference in lipophilicity can influence membrane permeability, solubility in biological assays, and chromatographic behavior, making the methyl analog a distinct choice for optimizing physicochemical profiles in early-stage drug discovery.
- [1] PubChem. 3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid. CID 5713129. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5713129 View Source
